molecular formula C17H18ClNO6S B4821848 methyl 2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetate

methyl 2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetate

Cat. No.: B4821848
M. Wt: 399.8 g/mol
InChI Key: MQRMOEAXFDQLKN-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetate typically involves multi-step organic reactions. One common method starts with the reaction of 4-chloroaniline with 3,4-dimethoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions would be crucial to ensure high purity and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetate involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings and methoxy groups can also participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl chloroacetate: A simpler ester with similar reactivity but lacking the sulfonyl and aromatic groups.

    Methyl 2-chloroacetate: Another ester with a chloro group, used in similar synthetic applications.

    Methyl bromoacetate: Similar ester but with a bromo group, often used in alkylation reactions.

Uniqueness: Methyl 2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfonyl and aromatic groups allows for diverse interactions and applications that simpler esters cannot achieve.

Properties

IUPAC Name

methyl 2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO6S/c1-23-15-9-8-14(10-16(15)24-2)26(21,22)19(11-17(20)25-3)13-6-4-12(18)5-7-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRMOEAXFDQLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetate
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methyl 2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetate

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